4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid

NMDA receptor pharmacology Subunit-selective antagonism GluN2C/GluN2D targeting

QNZ46 (CAS 1237744-13-6) is a synthetic quinazolin-4-one derivative that functions as a noncompetitive, voltage-independent antagonist of N-methyl-D-aspartate (NMDA) receptors, which are ionotropic glutamate receptors critical for excitatory synaptic transmission and implicated in numerous neurological disorders. The compound was developed as part of a medicinal chemistry campaign to create subunit-selective NMDA receptor antagonists with the (E)-3-phenyl-2-styrylquinazolin-4(3H)-one backbone, and it exhibits pronounced selectivity for receptors containing GluN2C and GluN2D subunits over those containing GluN2A or GluN2B.

Molecular Formula C24H17N3O6
Molecular Weight 443.4 g/mol
Cat. No. B12432699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid
Molecular FormulaC24H17N3O6
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C24H17N3O6/c1-33-19-10-11-21-20(14-19)23(28)26(17-8-6-16(7-9-17)24(29)30)22(25-21)12-5-15-3-2-4-18(13-15)27(31)32/h2-14H,1H3,(H,29,30)
InChIKeyGNLVJIICVWDSNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

QNZ46 (4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid): Procurement-Relevant Identity and Core Pharmacological Class


QNZ46 (CAS 1237744-13-6) is a synthetic quinazolin-4-one derivative that functions as a noncompetitive, voltage-independent antagonist of N-methyl-D-aspartate (NMDA) receptors, which are ionotropic glutamate receptors critical for excitatory synaptic transmission and implicated in numerous neurological disorders [1]. The compound was developed as part of a medicinal chemistry campaign to create subunit-selective NMDA receptor antagonists with the (E)-3-phenyl-2-styrylquinazolin-4(3H)-one backbone, and it exhibits pronounced selectivity for receptors containing GluN2C and GluN2D subunits over those containing GluN2A or GluN2B [1]. QNZ46 acts through an unconventional, glutamate-dependent mechanism that does not involve competition with the endogenous agonists glutamate or glycine, nor does it block the channel pore [2].

GluN2C/D-selective NMDA receptor antagonist
Noncompetitive, voltage-independent binding
Glutamate-dependent, use-dependent inhibition kinetics

Why Generic Substitution Fails for QNZ46: Subunit-Selective Pharmacology and Distinct Binding Site Preclude Interchangeability with Other NMDA Receptor Antagonists


QNZ46 cannot be replaced by other NMDA receptor antagonists—even those sharing the quinazolin-4-one core or targeting the same GluN2C/D subunits—because it occupies a unique binding site in the lower lobe of the GluN2 agonist-binding domain (ABD) immediately adjacent to the transmembrane helices, a site entirely distinct from the pore-blocking region occupied by channel blockers such as memantine and ketamine, the amino-terminal domain (ATD) targeted by ifenprodil, or the subunit interface allosteric site bound by DQP-1105 [1]. This site confers glutamate-dependent binding kinetics in which QNZ46 inhibition requires prior glutamate binding to the GluN2 subunit, rendering the compound nominally use-dependent—a property not shared by any of its closest functional analogs [1]. Furthermore, within the quinazolin-4-one series itself, SAR analysis reveals that even minor substituent changes (e.g., moving the nitro group from meta to para or ortho positions, or replacing the carboxylic acid with hydrogen or amide) can result in >10-fold shifts in IC₅₀ values and significant loss of subunit selectivity [2]. These multi-dimensional differences in binding site, mechanism, and structural determinants mean that no generic analog can recapitulate QNZ46's pharmacological profile without extensive re-validation.

Binding sitePore blockers (memantine, ketamine) occupy channel site; may not reproduce GluN2C/D selectivity and voltage-independent inhibition.
Allosteric targetIfenprodil targets GluN2B ATD, DQP-1105 targets ABD interface; substitution may shift subunit selectivity away from GluN2C/D.
SAR sensitivityEven minor substituent changes (nitro position, methoxy removal) can reduce selectivity >10-fold; close analogs may not match QNZ46's profile.

QNZ46 Quantitative Evidence Guide: Head-to-Head Differentiation Data for Scientific Procurement Decisions


Subunit Selectivity Profile: QNZ46 vs. DQP-1105 vs. Ifenprodil

QNZ46 demonstrates a quantitative subunit selectivity window that is comparable to DQP-1105 but operates through a distinct binding site and mechanism, while being orthogonal to the GluN2B-selective profile of ifenprodil. In Xenopus oocyte two-electrode voltage-clamp recordings, QNZ46 inhibits recombinant GluN1/GluN2D with an IC₅₀ of 3.9 ± 0.2 µM and GluN1/GluN2C with an IC₅₀ of 7.1 ± 0.4 µM, compared with IC₅₀ values of 182 ± 24 µM for GluN1/GluN2A and 193 ± 45 µM for GluN1/GluN2B, yielding an approximately 47- to 49-fold selectivity for GluN2D over GluN2A and GluN2B, respectively [1]. By comparison, DQP-1105, a structurally unrelated dihydroquinolone-pyrazoline, exhibits IC₅₀ values of 2.2 µM (GluN1/GluN2D) and 5.4 µM (GluN1/GluN2C) with >50-fold selectivity over GluN2A- and GluN2B-containing receptors, but lacks detectable activity at GluN2A-containing receptors . Ifenprodil, in contrast, is highly selective for GluN2B-containing receptors (IC₅₀ ~0.1 µM) and shows negligible inhibition of GluN2C/D-containing receptors [2]. Unlike both DQP-1105 and ifenprodil, QNZ46 binding to the GluN2 subunit requires the presence of glutamate, a unique property that confers use-dependent inhibition not observed for these comparators [1].

Subunit selectivity
Head-to-head
GluN2D IC₅₀ 3.9 µM, GluN2C 7.1 µM; ~50-fold over GluN2A/B. DQP-1105 similar selectivity, distinct site; ifenprodil GluN2B only.
Reported GluN2C/D-selective profile; supports dissection of GluN2C/D-mediated responses.
Glutamate dependence not shared by comparators; conditions: Xenopus oocytes, 100 µM Glu + 30 µM Gly.
NMDA receptor pharmacology Subunit-selective antagonism GluN2C/GluN2D targeting

Binding Affinity (K_D) and Kinetic Parameters: QNZ46 vs. Recombinant GluN1/GluN2D Receptors

QNZ46 exhibits a measured equilibrium dissociation constant (K_D) of 4.9 µM for recombinant GluN1/GluN2D receptors expressed in HEK293 cells, derived from kinetic analyses of association (τ_inhibition = 91–356 ms depending on concentration, 1–20 µM) and dissociation (τ_off = 455–492 ms, concentration-independent) rates [1]. The K_D value is in close agreement with functional IC₅₀ values (3.2 µM in HEK293 cells, 3.9 µM in Xenopus oocytes), confirming that binding affinity directly translates to functional inhibition without evidence of spare receptors or signal amplification artifacts [1]. In contrast, DQP-1105 binding parameters are not reported in comparable kinetic detail, and ifenprodil binds to a completely different allosteric site (GluN1-GluN2B ATD interface) with K_D values typically in the low nanomolar range (~10–50 nM) but with zero affinity for GluN2C/D-containing receptors [2]. The residence time of QNZ46 on GluN1/GluN2D (τ_off ~470 ms) defines the time window for use-dependent inhibition and recovery, a parameter essential for designing electrophysiological protocols where the timing of antagonist wash-on and wash-off critically determines experimental outcomes [1].

Binding kinetics
Reported
K_D = 4.9 µM
τ_off = 455–492 ms
Defined binding kinetics support precise experimental protocol design.
DQP-1105 kinetics not published; ifenprodil binds GluN2B only. HEK293 cells, whole-cell recordings.
NMDA receptor kinetics Radioligand binding Antagonist residence time

Structural Analog Benchmarking: QNZ46 (Compound 72) vs. Close Quinazolin-4-one Congeners in the Same Chemical Series

Within the proprietary quinazolin-4-one library from which QNZ46 emerged, the compound (designated compound 72 in Mosley et al. 2010) demonstrated superior selectivity for NR2C/D-containing receptors compared with close structural analogs sharing the same core scaffold. Compound 72 (QNZ46: R1=NO₂ meta, R4=COOH para, R8=OCH₃ meta on C-ring) achieved IC₅₀ values of 3.9 µM (NR2D) and 7.1 µM (NR2C), with fold-selectivity ratios versus NR2A and NR2B of 47 and 49, respectively [1]. For comparison, compound 13—a direct analog differing only in the absence of the 6-methoxy substituent on the C-ring (R8=H rather than OCH₃)—showed IC₅₀ values of 6 µM (NR2D) and 8 µM (NR2C) but with dramatically reduced selectivity: NR2A IC₅₀ = 11 µM and NR2B IC₅₀ = 17 µM, yielding fold-selectivity ratios of merely 1.8 and 2.8, respectively [2]. This represents an approximately 25-fold greater selectivity window for QNZ46 over compound 13. Further SAR analysis demonstrated that para-substitution of the nitro group (compound 7: R1=NO₂ para, R4=COOH, R8=H) shifted NR2D IC₅₀ to 15 µM with NR2A IC₅₀ of 64 µM (fold-selectivity of only 4.3) [2]. These data establish that the specific substitution pattern of QNZ46 (meta-nitro, para-carboxylic acid, C-ring 6-methoxy) is critical for achieving the ~50-fold selectivity window, and that subtle positional isomerism profoundly degrades selectivity.

SAR selectivity window
Head-to-head
QNZ46: 47-fold vs. GluN2A. Analog Cpd13 (no 6-OMe): 1.8-fold. Cpd7 (para-NO₂): 4.3-fold.
Substitution pattern critical for selectivity; minor changes degrade window significantly.
Quinazolin-4-one series, same assay conditions (Xenopus oocytes).
Medicinal chemistry SAR Quinazolin-4-one optimization NR2C/D selectivity determinants

Glutamate-Dependence and Use-Dependent Inhibition: A Unique Mechanistic Signature Differentiating QNZ46 from All Other NMDA Receptor Antagonists

QNZ46 exhibits a strict dependence on glutamate binding to the GluN2 subunit for antagonist association, a property that distinguishes it from all other known NMDA receptor antagonists including DQP-1105, ifenprodil, memantine, and ketamine. In whole-cell patch-clamp experiments on HEK293 cells expressing GluN1/GluN2D, the IC₅₀ of QNZ46 was 3.2 µM when both glutamate and glycine were co-applied during antagonist pretreatment, but shifted dramatically to 85 µM when only glycine was present and to 86 µM in the absence of agonists—representing a >26-fold reduction in potency in the non-glutamate-bound state [1]. This contrasts with DQP-1105, which also shows enhanced potency in the presence of glutamate but through a distinct mechanism involving stabilization of the closed channel conformation rather than glutamate-dependent binding site accessibility [2]. Conventional pore blockers (memantine, ketamine) are use-dependent only in the sense of requiring channel opening but do not require glutamate binding per se for access to their binding site. The glutamate-dependent binding of QNZ46 was directly confirmed through kinetic measurements showing that association rate (k_on) is accelerated >10-fold by glutamate, whereas dissociation rate (τ_off ~470 ms) is independent of agonist occupancy [1].

Glutamate dependence
Reported
IC₅₀ shifts from 3.2 µM (with Glu) to 85–86 µM (without); >26-fold shift.
May enable activity-dependent block in native tissue experiments.
Unique among NMDA antagonists; HEK293 cells, whole-cell clamp.
Use-dependent inhibition Glutamate-dependent antagonism NMDA receptor mechanism

Physicochemical and Formulation Properties: QNZ46 Solubility and Purity Benchmarked Against DQP-1105

Commercial QNZ46 is supplied as a lyophilized powder with purity ≥98% (HPLC) by authoritative vendors including Sigma-Aldrich (Cat. SML0393) and Alomone Labs (Cat. Q-270), with validated solubility of 5 mg/mL in DMSO with gentle warming, producing a clear solution [1]. The compound is stored at room temperature as supplied, eliminating cold-chain logistics costs and degradation risks during shipping . In contrast, DQP-1105 (Merck Millipore Cat. 454586) requires storage at −20°C and protection from light, and delivers solubility of 10 mg/mL in DMSO . While DQP-1105 offers marginally higher DMSO solubility, QNZ46's room-temperature stability and single-solvent formulation simplicity reduce the technical barriers to routine use, particularly in multi-user facilities where cold storage access and light-sensitive handling protocols may constrain workflow. The predicted aqueous solubility of QNZ46 is 1.0 × 10⁻³ g/L (25 °C), reflecting its lipophilic character (clogP ~3.5) , which must be considered when planning experiments requiring aqueous dilution below 0.1% DMSO.

Formulation profile
Lot attribute
≥98% HPLC purity
5 mg/mL in DMSO (warmed)
Room-temp storage
Room-temperature stability may simplify lab handling vs. DQP-1105 (−20°C, light protection).
Lower DMSO solubility than DQP-1105 (10 mg/mL); aqueous solubility ~1.0×10⁻³ g/L.
Compound solubility Formulation compatibility Procurement quality specifications

High-Impact Application Scenarios for QNZ46 Where Generic Substitution Would Compromise Experimental Outcomes


Dissecting Activity-Dependent GluN2C/D Receptor Contribution in Native Tissue Electrophysiology

QNZ46 is the only commercial tool capable of isolating the contribution of GluN2C/D-containing NMDA receptors to synaptic and extrasynaptic currents in brain slice electrophysiology with temporal precision. Because QNZ46 inhibition requires glutamate binding to GluN2, it selectively accumulates block at receptors experiencing phasic glutamate release while sparing unliganded receptors. At 3–10 µM, QNZ46 achieves ~50–75% inhibition of GluN1/GluN2D within 244–268 ms of exposure, and recovers with τ_off ~470 ms, enabling protocol designs where antagonist wash-on and wash-off can be precisely timed relative to synaptic stimulation [1]. The ~50-fold selectivity over GluN2A/B ensures that at working concentrations (1–20 µM), off-target inhibition of the predominant synaptic GluN2A-containing receptors remains below 10% [1]. This application cannot be achieved with DQP-1105, which lacks characterized wash-out kinetics, or ifenprodil, which targets a different subunit entirely.

Structural Biology of the Novel QNZ46 Binding Site: Cryo-EM and X-ray Crystallography Studies

QNZ46 defines a unique allosteric binding pocket in the lower lobe of the GluN2 agonist-binding domain, immediately adjacent to the transmembrane helices—a site that has been mapped to specific residues (e.g., GluN2D Gln699 and surrounding residues) through chimeric receptor mutagenesis and functional analysis [1]. For structural biology groups pursuing high-resolution structures of the NMDA receptor in distinct pharmacological states, QNZ46 provides a defined, high-purity (≥98%) chemical probe to trap the receptor in a glutamate-bound, nonconducting conformation that is mechanistically distinct from the states captured by pore blockers (closed channel), ifenprodil (ATD-stabilized), or DQP-1105 (ABD dimer interface). The compound's well-characterized binding kinetics (K_D = 4.9 µM, τ_off = 455–492 ms) [1] allow precise occupancy estimation for cryo-EM sample preparation, reducing the risk of heterogeneous particle populations that plague structural studies with less well-characterized ligands.

In Vivo Validation of GluN2C/D-Specific Pharmacology in Disease Models

For preclinical studies investigating the role of GluN2C/D-containing NMDA receptors in neurological disease models (e.g., Parkinson's disease, schizophrenia, cerebellar disorders), QNZ46 is the only subunit-selective antagonist with published brain penetrance data. The compound has been shown to cross the blood-brain barrier and inhibit myelin damage and axonal degeneration in vivo [1]. Its selectivity profile (47–49× over GluN2A/B) [2] permits systemic administration at doses that achieve brain concentrations exceeding the GluN2C/D IC₅₀ while remaining below GluN2A/B IC₅₀, thereby minimizing the confounding motor and cognitive side effects associated with broad-spectrum NMDA receptor blockade (e.g., with memantine or ketamine). QNZ46's room-temperature stability and DMSO solubility further facilitate preparation of dosing solutions for chronic administration studies, where compound integrity over extended periods is critical.

Pharmacological Fingerprinting of Recombinant NMDA Receptor Subtypes in High-Throughput Screening

In high-throughput screening (HTS) campaigns aimed at identifying novel NMDA receptor modulators, QNZ46 serves as an essential pharmacological fingerprinting tool to confirm GluN2C/D expression and functionality. At a fixed concentration of 10 µM, QNZ46 produces 73 ± 2% inhibition of GluN1/GluN2D steady-state currents when present before, during, and after receptor activation [1], providing a robust, reproducible positive control signal that can be benchmarked across screening plates. Its well-defined IC₅₀ values across all four GluN2 subtypes (3.9, 7.1, 182, 193 µM for GluN2D, C, A, B) [1] enable quantitative assessment of subunit composition in heterologous expression systems—a capability not matched by DQP-1105, which shows undetectable activity at GluN2A and therefore cannot discriminate between GluN2A-containing and non-functional expression.

Application
Selection Property
Validation Focus
GluN2C/D activity-dependent electrophysiology
Glutamate-dependent, subunit-selective inhibition
Isolation of GluN2C/D-mediated currents in native tissue
NMDA receptor structural biology (cryo-EM/X-ray)
Defined binding kinetics (K_D, τ_off) and high purity
Homogeneous ligand-bound complex for structural studies
In vivo GluN2C/D research in neurological disease models
Reported brain penetrance and room-temp stability
Subunit-selective pharmacology without broad NMDA receptor block
Recombinant NMDA receptor fingerprinting in HTS
Benchmarked inhibition profile across GluN2 subtypes
GluN2C/D expression confirmation and assay QC
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